molecular formula C17H16BrNO2 B2474362 3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide CAS No. 2034407-32-2

3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Cat. No.: B2474362
CAS No.: 2034407-32-2
M. Wt: 346.224
InChI Key: SXJFZCPWMRANOV-UHFFFAOYSA-N
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Description

3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic organic compound that features a bromine atom, a benzamide group, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable benzamide precursor, followed by the introduction of the indene moiety through a series of organic reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions using reagents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
  • 3-bromo-2-hydroxy-N-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
  • 3-bromo-N-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a bromine atom and an indene moiety. These features confer unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-bromo-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-15-7-3-6-12(8-15)16(20)19-11-17(21)9-13-4-1-2-5-14(13)10-17/h1-8,21H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJFZCPWMRANOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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